2-Cyano-2-phenylbutanamide

Pharmaceutical Analysis Regulatory Compliance ANDAs

QC laboratories require pharmacopeial impurity standards for ANDA method validation. 2-Cyano-2-phenylbutanamide (Primidone EP Impurity D) delivers exact structural identity mandated by EP/USP monographs, eliminating generic substitution risks. • Certified reference standard compliant with EP impurity D specifications • Defined mp 112-113°C and solubility profile for system suitability tests • LD50 1.6 µg/cm² (Mollusca) baseline for plant growth regulator research

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 80544-75-8
Cat. No. B020796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-2-phenylbutanamide
CAS80544-75-8
Synonyms2-Cyano-2-phenyl-butyric Acid Amide;  primidone impurity D; 
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCCC(C#N)(C1=CC=CC=C1)C(=O)N
InChIInChI=1S/C11H12N2O/c1-2-11(8-12,10(13)14)9-6-4-3-5-7-9/h3-7H,2H2,1H3,(H2,13,14)
InChIKeyQKSRTQXCXWMMLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-2-phenylbutanamide: Reference Standard and Growth Regulator


2-Cyano-2-phenylbutanamide (CAS 80544-75-8), also known as ciobutide or Primidone EP Impurity D, is a chiral α-cyanoamide with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol [1]. It is recognized as a versatile synthetic intermediate and an important reference standard . Its primary documented uses are as a plant growth regulator and as a key impurity marker in the synthesis of the antiepileptic drug primidone [1][2]. The compound is typically supplied as a white to off-white solid with a melting point of 112-113°C and is slightly soluble in chloroform and ethyl acetate .

Why Generic α-Cyanoamides Cannot Replace 2-Cyano-2-phenylbutanamide


While the α-cyanoamide class shares a common functional scaffold, 2-cyano-2-phenylbutanamide possesses a unique quaternary carbon center and a specific ethyl-phenyl substitution pattern that dictates its distinct physical properties and regulatory-defined identity [1]. Generic substitution is not viable for analytical applications, as its identity as Primidone EP Impurity D is pharmacopeial-defined and requires exact structural matching for method validation and regulatory compliance [1]. For plant growth regulation research, alternative α-cyanoamides lack the same empirical LD50 profile against specific arthropods, meaning they cannot be assumed to elicit the same biological response . The following evidence quantifies these critical differentiations.

2-Cyano-2-phenylbutanamide Differentiation Evidence


Primidone EP Impurity D: Sole Pharmacopeial Marker

2-Cyano-2-phenylbutanamide is the defined chemical entity for Primidone EP Impurity D, as per the European Pharmacopoeia (EP) [1]. It is not a general α-cyanoamide, but a specific marker required for analytical method development and validation in Abbreviated New Drug Applications (ANDAs) for primidone [1]. This regulatory designation establishes a non-negotiable requirement; no other α-cyanoamide analog can substitute for this exact compound in a compliant analytical workflow [1].

Pharmaceutical Analysis Regulatory Compliance ANDAs

Arthropod Toxicity Profile

In ecotoxicological studies, 2-cyano-2-phenylbutanamide has a measured LD50 of 1.6 µg/cm² against the arthropod Mollusca, demonstrating its potency as a growth regulator . This quantitative toxicity value is specific to this compound's structure and is not a class-wide property of all α-cyanoamides. Researchers testing other unclassified plant growth regulators would need to independently establish their own LD50 profiles, as this value cannot be extrapolated.

Plant Growth Regulation Toxicology Agrochemical Research

Solid-State Stability Profile

The compound exhibits a sharp melting point of 112-113°C, a property that is critical for identity confirmation and purity assessment in quality control laboratories . Furthermore, its recommended storage condition is -20°C in a freezer, which is a stricter requirement than for many simpler amides, highlighting the need for specific handling protocols to ensure long-term integrity . This thermal stability profile is distinct from many related α-cyanoamides and is a key parameter for users who require a stable reference standard.

Analytical Chemistry Stability Studies Reference Material Handling

2-Cyano-2-phenylbutanamide Application Scenarios


Primidone ANDA Reference Standard

Laboratories developing analytical methods or performing quality control for generic primidone products must use 2-cyano-2-phenylbutanamide as a certified reference standard for Primidone EP Impurity D. This ensures compliance with pharmacopeial monographs (EP/USP) and is a prerequisite for Abbreviated New Drug Application (ANDA) submissions [1][2].

Arthropod Ecotoxicology Studies

For research into unclassified plant growth regulators or compounds with potential molluscicidal activity, 2-cyano-2-phenylbutanamide can serve as a benchmark control. Its established LD50 of 1.6 µg/cm² against Mollusca provides a quantitative baseline for comparative toxicity assessments and dose-response curve development in environmental or agricultural research .

Analytical Method Development and System Suitability

Analytical chemists can use 2-cyano-2-phenylbutanamide as a standard for high-performance liquid chromatography (HPLC) method development, particularly for impurity profiling of primidone . Its defined physical properties, including a sharp melting point (112-113°C) and specific solubility profile, facilitate its use in system suitability tests and calibration standard preparations .

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